Bicyclo[2,2,1]heptane-2-carboxaldehyde
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Overview
Description
Bicyclo[2,2,1]heptane-2-carboxaldehyde, also known as norbornane-2-carboxaldehyde, is an organic compound with a unique bicyclic structure. This compound is a derivative of norbornane, a saturated hydrocarbon with a bridged bicyclic structure. The presence of the carboxaldehyde group at the 2-position of the bicyclo[2,2,1]heptane skeleton imparts distinct chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2,2,1]heptane-2-carboxaldehyde can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the bicyclic structure. Subsequent oxidation of the resulting product yields the carboxaldehyde derivative .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of organocatalysts in formal [4+2] cycloaddition reactions has been reported to produce bicyclo[2,2,1]heptane derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2,2,1]heptane-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Bicyclo[2,2,1]heptane-2-carboxylic acid.
Reduction: Bicyclo[2,2,1]heptane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2,2,1]heptane-2-carboxaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[2,2,1]heptane-2-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The bicyclic structure imparts rigidity and unique spatial orientation, influencing its interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking the carboxaldehyde group.
Norbornene: Contains a double bond within the bicyclic structure, differing in reactivity and applications.
Norbornadiene: Features two double bonds, making it more reactive compared to bicyclo[2,2,1]heptane-2-carboxaldehyde.
Uniqueness
This compound is unique due to the presence of the carboxaldehyde group, which imparts distinct chemical reactivity and potential biological activity. Its rigid bicyclic structure also contributes to its unique properties and applications.
Properties
Molecular Formula |
C8H12O |
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Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1S,4R)-bicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2/t6-,7+,8?/m1/s1 |
InChI Key |
UAQYREPFSVCDHT-KVARREAHSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC2C=O |
Canonical SMILES |
C1CC2CC1CC2C=O |
Origin of Product |
United States |
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